molecular formula C10H19FO B13344203 10-fluorodecanal

10-fluorodecanal

Cat. No.: B13344203
M. Wt: 174.26 g/mol
InChI Key: NIBLBRCRONBCBD-UHFFFAOYSA-N
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Description

10-Fluorodecanal: is an organic compound with the molecular formula C10H19FO It is a fluorinated aldehyde, specifically a decanal derivative where a fluorine atom is attached to the tenth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

10-Fluorodecanal can be synthesized through several methods. One common approach involves the fluorination of decanal. The synthesis typically involves the following steps:

    Starting Material: Decanal (C10H20O).

    Fluorination: The decanal is subjected to fluorination using a fluorinating agent such as or . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

    Purification: The resulting this compound is purified using standard techniques such as distillation or chromatography.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the electrochemical fluorination of decanal, which allows for the selective introduction of fluorine atoms under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

10-Fluorodecanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, .

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol, .

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include or in acidic conditions.

    Reduction: Reducing agents such as or are typically used.

    Substitution: Nucleophiles such as or can be used to replace the fluorine atom under appropriate conditions.

Major Products:

    Oxidation: 10-Fluorodecanoic acid.

    Reduction: 10-Fluorodecanol.

    Substitution: Various substituted decanal derivatives depending on the nucleophile used.

Scientific Research Applications

10-Fluorodecanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.

    Biology: Fluorinated compounds like this compound are often used in biological studies to investigate the effects of fluorine substitution on biological activity.

    Medicine: Fluorinated aldehydes are explored for their potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 10-fluorodecanal involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and interaction with biological molecules. For example, the fluorine atom can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

    Decanal: The non-fluorinated analog of 10-fluorodecanal.

    10-Fluorodecanol: The reduced form of this compound.

    10-Fluorodecanoic acid: The oxidized form of this compound.

Comparison:

    Decanal vs. This compound: The presence of the fluorine atom in this compound can significantly alter its chemical and biological properties compared to decanal. Fluorine can increase the compound’s stability and lipophilicity.

    10-Fluorodecanol vs. This compound: The alcohol group in 10-fluorodecanol makes it less reactive than the aldehyde group in this compound. both compounds share similar fluorine-related properties.

    10-Fluorodecanoic acid vs. This compound: The carboxylic acid group in 10-fluorodecanoic acid makes it more acidic and polar compared to the aldehyde group in this compound. This can affect its solubility and reactivity.

Properties

Molecular Formula

C10H19FO

Molecular Weight

174.26 g/mol

IUPAC Name

10-fluorodecanal

InChI

InChI=1S/C10H19FO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2

InChI Key

NIBLBRCRONBCBD-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC=O)CCCCF

Origin of Product

United States

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